tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group and a hexahydrocyclopenta[b]pyrrole ring system. It is often used in the synthesis of more complex molecules and has applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl carbamate and a suitable amine, followed by cyclization to form the hexahydrocyclopenta[b]pyrrole ring . The reaction conditions often include the use of catalysts such as iron(III) chloride or copper catalysts, and the reactions are carried out in solvents like water or organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Iron(III) chloride, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its unique structure makes it a useful tool in the design of enzyme inhibitors and other bioactive molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a scaffold for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved can include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate: This compound has a similar structure but differs in stereochemistry.
tert-butyl (3aS,6aR)-3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate: Another stereoisomer with distinct properties.
tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: A related compound with a different ring system.
Uniqueness
tert-Butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3/t9-,12-/m0/s1 |
InChI Key |
TUBKTTUXJKGATN-CABZTGNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2([C@@H]1CCC2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.